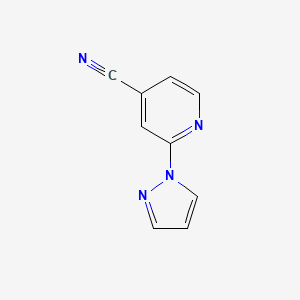

2-(1H-pyrazol-1-yl)isonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHEXJBVPMLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 1h Pyrazol 1 Yl Isonicotinonitrile

Strategies for the Construction of the 2-(1H-Pyrazol-1-yl)isonicotinonitrile Core

The formation of the central this compound scaffold is predominantly achieved by creating the C-N bond between the two heterocyclic rings. This can be accomplished by treating a functionalized pyridine (B92270) with pyrazole (B372694) or by building the pyrazole ring from a pyridine-based precursor.

Pyridine Functionalization Approaches

The most direct and common strategy for synthesizing the this compound core is through the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This approach utilizes a pyridine ring activated towards nucleophilic attack by an electron-withdrawing group and bearing a suitable leaving group at the 2-position.

The isonicotinonitrile framework is inherently activated for nucleophilic substitution at the 2- and 6-positions due to the electron-withdrawing nature of both the ring nitrogen and the cyano group at the 4-position. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the pyrazole anion attacks the carbon bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity is then restored upon the expulsion of the leaving group.

A plausible and efficient precursor for this reaction is 2-chloroisonicotinonitrile or 2-fluoroisonicotinonitrile. The reaction with pyrazole is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Typical Conditions |

| Pyridine Precursor | 2-Chloroisonicotinonitrile or 2-Fluoroisonicotinonitrile |

| Nucleophile | 1H-Pyrazole |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Temperature | Elevated temperatures (e.g., 80-120 °C) |

The reactivity of the leaving group in SNAr reactions on pyridine rings can vary, but for many nucleophiles, fluoride is a better leaving group than chloride due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step. youtube.com

Pyrazole Ring Formation Techniques

An alternative strategy involves constructing the pyrazole ring onto a pre-existing isonicotinonitrile scaffold. This method is less direct for the target compound but is a fundamental approach in pyrazole synthesis. organic-chemistry.org The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov

For the synthesis of this compound, this would require a precursor such as 2-(1,3-dioxo-propyl)isonicotinonitrile or a synthetic equivalent. The reaction sequence would be as follows:

Preparation of the Precursor : A 2-methylisonicotinonitrile could be acylated to introduce the necessary 1,3-dicarbonyl functionality at the 2-position.

Cyclocondensation : The resulting pyridine-substituted 1,3-dicarbonyl compound is then reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

This approach offers the flexibility of creating substituted pyrazole rings by using substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) in the cyclocondensation step, which would lead to N-substituted pyrazolyl derivatives, although for the parent compound, unsubstituted hydrazine is used.

Derivatization and Analog Synthesis

Once the this compound core is synthesized, it can be further modified to produce a wide array of analogs. These modifications can be made on either the isonicotinonitrile moiety or the pyrazole ring, or the entire scaffold can be used as a building block for more complex systems.

Peripheral Modifications on the Isonicotinonitrile Moiety

The isonicotinonitrile part of the molecule offers several sites for functionalization, with the cyano group being a particularly versatile handle for chemical transformations. researchgate.net

Hydrolysis of the Cyano Group : The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-(1H-pyrazol-1-yl)isonicotinic acid) or amide (2-(1H-pyrazol-1-yl)isonicotinamide). chemistrysteps.comlibretexts.org These functional groups open up further derivatization possibilities, such as esterification or coupling reactions.

Reduction of the Cyano Group : The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-(1H-pyrazol-1-yl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds can add to the cyano group to form ketones after aqueous workup. youtube.com For example, reaction with methylmagnesium bromide would yield 4-acetyl-2-(1H-pyrazol-1-yl)pyridine.

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions. For instance, reaction with sodium azide can lead to the formation of a tetrazole ring, creating a 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)pyridine. nih.gov

Substituent Effects on the Pyrazole Ring

The pyrazole ring can be substituted either by starting with a pre-functionalized pyrazole in the SNAr reaction or by direct functionalization of the this compound molecule.

Synthesis with Substituted Pyrazoles : A wide variety of substituted pyrazoles (e.g., 3-methylpyrazole, 4-nitropyrazole, 3,5-dimethylpyrazole) can be used in the SNAr reaction with 2-chloroisonicotinonitrile. The electronic nature of the substituents on the pyrazole ring will influence its nucleophilicity; electron-donating groups will increase the rate of the SNAr reaction, while electron-withdrawing groups will decrease it. researchgate.net

Direct Functionalization : The pyrazole ring is an aromatic system that can undergo electrophilic substitution, primarily at the 4-position. chim.it Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed, although the reaction conditions must be carefully controlled to avoid reaction on the more activated (if unprotected) pyridine ring. The presence of the pyridine ring at the N1 position deactivates the pyrazole ring towards electrophilic attack compared to N-unsubstituted pyrazoles.

Table 2: Examples of Substituted Pyrazole Derivatives

| Pyrazole Precursor | Resulting Compound |

| 3,5-Dimethylpyrazole | 2-(3,5-dimethyl-1H-pyrazol-1-yl)isonicotinonitrile |

| 4-Nitropyrazole | 2-(4-nitro-1H-pyrazol-1-yl)isonicotinonitrile |

| 3-Phenylpyrazole | 2-(3-phenyl-1H-pyrazol-1-yl)isonicotinonitrile |

Multi-heterocyclic Conjugates and Extended Systems

The this compound scaffold serves as an excellent platform for the construction of more complex, multi-heterocyclic systems. These are often synthesized through multi-component reactions or by using the functional groups on the core structure to build additional rings. researchgate.netsemanticscholar.org

Pyrazolo[1,5-a]pyrimidines : Derivatives of 5-aminopyrazole can be used to construct fused heterocyclic systems. For example, if the starting pyrazole contains an amino group at the 5-position and a suitable functional group at the 4-position, it can undergo cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines after being coupled to the isonicotinonitrile moiety. scbt.com

Pyrazolyl-Thiazole Systems : Thiazole rings can be appended through various synthetic strategies. For instance, a 2-(5-amino-1H-pyrazol-1-yl)isonicotinonitrile derivative could be used as a precursor to build a thiazole ring, leading to complex pyrazolyl-thiazole-pyridine conjugates. nih.govresearchgate.net

Pyrazolyl-Triazine Conjugates : The 1,2,4-triazine ring system can be linked to the pyrazolyl-pyridine core. One approach involves the Diels-Alder reaction of a pyrazole-substituted 1,2,4-triazine precursor, which can then be aromatized to the corresponding pyridine. researchgate.net

These extended heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid structures and diverse electronic properties.

Advanced Synthetic Techniques

Modern organic synthesis provides a sophisticated toolbox for the construction of complex heterocyclic systems like this compound. These techniques aim to improve efficiency, selectivity, and sustainability compared to classical methods.

Photocatalytic Approaches in this compound and Analog Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging bonds under mild conditions. While specific photocatalytic routes to this compound are not extensively documented, analogous transformations suggest viable pathways. A plausible approach involves a photocatalytic C-N cross-coupling reaction. For instance, a regioselective nickel-catalyzed C-N cross-coupling between arylamines and pyrazoles has been achieved through a photoredox process in an aqueous medium under aerobic conditions at room temperature, suggesting a green synthetic route. acs.org

Another potential strategy is the photocatalytic synthesis of the pyrazole ring itself, followed by its coupling to the isonicotinonitrile moiety. A photocatalytic synthesis of 1,5-diaryl pyrazoles from arenediazonium salts and arylcyclopropanols has been reported, proceeding under mild conditions with a ruthenium-based photocatalyst. acs.org This reaction exhibits excellent regiocontrol and functional group tolerance. acs.org Such a method could be adapted for the synthesis of pyrazole precursors that are subsequently attached to the pyridine ring. The general mechanism for such photocatalytic reactions often involves the generation of radical intermediates through a single-electron transfer process initiated by the photoexcited catalyst. acs.orgacs.org

| Photocatalytic Approach | Key Features | Potential Application to Target Synthesis |

| Ni-catalyzed C-N cross-coupling | Green synthesis in water, room temperature, aerobic conditions. acs.org | Direct coupling of pyrazole with a suitably activated isonicotinonitrile derivative. |

| Ru-catalyzed pyrazole synthesis | Mild conditions, high regioselectivity, broad functional group tolerance. acs.org | Synthesis of a pyrazole precursor for subsequent coupling. |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Asymmetric synthesis of pyrazole and pyridine derivatives has been achieved through various strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One established method for the asymmetric synthesis of chiral pyrazole derivatives utilizes a chiral auxiliary, such as tert-butanesulfinamide. nih.gov This approach involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile, followed by further transformations and cyclization, leads to the formation of the chiral pyrazole derivative with high enantiomeric excess. nih.gov Although this particular example leads to a pyrazole with a chiral center attached to a nitrogen atom within the ring, the principles can be adapted to introduce chirality elsewhere in the molecule.

Organocatalysis and metal-catalysis are also powerful tools for the enantioselective synthesis of pyrazole and pyridine derivatives. For instance, chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, affording pyrazolo[3,4-b]pyridine analogues in high yield and enantioselectivity. rsc.org The unique properties of the pyridine ring, such as its Lewis basicity, can present challenges in asymmetric catalysis; however, various catalytic systems have been developed to overcome these hurdles. chim.it The choice of chiral ligand is critical in achieving high enantioselectivity in these transformations.

| Stereoselective Strategy | Methodology | Key Advantages |

| Chiral Auxiliary | Use of tert-butanesulfinamide to direct stereoselective bond formation. nih.gov | Reliable and predictable stereochemical outcome. |

| Chiral Metal Catalysis | Rh(III) complexes for asymmetric alkylation/cyclization. rsc.org | High catalytic efficiency and enantioselectivity. |

| Organocatalysis | Use of small organic molecules as chiral catalysts. | Metal-free, often milder reaction conditions. |

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound likely proceeds through well-established reaction mechanisms for the formation of the pyrazole ring and the C-N bond connecting it to the pyridine ring.

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. name-reaction.comjk-sci.com The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the other nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the pyrazole ring. name-reaction.comresearchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine. nih.gov

The formation of the C-N bond between the pyrazole and the isonicotinonitrile ring can be achieved through a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org In the Buchwald-Hartwig amination, a palladium catalyst is typically used to couple an amine (in this case, pyrazole) with an aryl halide (a halo-isonicotinonitrile). The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the pyrazole and deprotonation to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.orgjk-sci.com The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. jk-sci.com

| Reaction | Key Intermediates | Driving Force |

| Knorr Pyrazole Synthesis | Hydrazone, cyclic hemiaminal. name-reaction.comresearchgate.net | Formation of a stable aromatic pyrazole ring. |

| Buchwald-Hartwig Amination | Pd(II)-amido complex. wikipedia.orglibretexts.org | Reductive elimination to form a stable C-N bond. |

Spectroscopic and Structural Characterization Methodologies for 2 1h Pyrazol 1 Yl Isonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H, ¹³C, and, for specific derivatives, ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the structure.

The ¹H NMR spectrum of 2-(1H-pyrazol-1-yl)isonicotinonitrile is expected to show distinct signals corresponding to the protons on both the isonicotinonitrile and pyrazole (B372694) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The isonicotinonitrile ring, being electron-deficient, will cause its protons to resonate at a lower field (higher ppm) compared to the pyrazole ring protons.

The expected signals for the three protons on the pyridine (B92270) ring (H-3, H-5, and H-6) and the three protons on the pyrazole ring (H-3', H-4', and H-5') can be predicted based on data from analogous structures such as 2-(1H-pyrazol-1-yl)benzonitrile and isonicotinonitrile.

Pyridine Protons : The proton at the H-6 position is expected to be the most downfield due to its proximity to the ring nitrogen and the pyrazolyl substituent. The H-3 and H-5 protons will appear at slightly higher fields.

Pyrazole Protons : The proton at the H-5' position is typically the most deshielded proton on the pyrazole ring in N-substituted pyrazoles. The H-3' proton appears nearby, while the H-4' proton, situated between two carbons, resonates at the highest field (lowest ppm) and typically appears as a triplet.

The coupling constants (J) between adjacent protons provide crucial information about their spatial relationship. For instance, the protons on the pyrazole ring exhibit characteristic coupling patterns that confirm their relative positions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.80 | d | ~5.0 |

| H-5 (Pyridine) | ~7.85 | dd | ~5.0, 1.5 |

| H-3 (Pyridine) | ~8.15 | d | ~1.5 |

| H-5' (Pyrazole) | ~8.50 | d | ~2.5 |

| H-3' (Pyrazole) | ~7.80 | d | ~1.5 |

| H-4' (Pyrazole) | ~6.60 | t | ~2.0 |

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. The chemical shifts are indicative of the carbon atom's hybridization and electronic environment.

For this compound, distinct signals are expected for the five carbons of the pyridine ring, the nitrile carbon, and the three carbons of the pyrazole ring.

Pyridine & Nitrile Carbons : The carbon atom attached to the pyrazole substituent (C-2) and the carbon atom bearing the nitrile group (C-4) are expected to be significantly downfield. The nitrile carbon (C≡N) itself typically appears in the range of 115-120 ppm.

Pyrazole Carbons : The C-5' and C-3' carbons of the pyrazole ring will have distinct chemical shifts, while the C-4' carbon will resonate at a higher field.

Data from related compounds, such as 4-(pyridin-2-yl)benzonitrile, helps in assigning these resonances. rsc.org

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~153.0 |

| C-3 (Pyridine) | ~118.0 |

| C-4 (Pyridine) | ~125.0 |

| C-5 (Pyridine) | ~122.0 |

| C-6 (Pyridine) | ~150.0 |

| C≡N (Nitrile) | ~117.0 |

| C-3' (Pyrazole) | ~142.0 |

| C-4' (Pyrazole) | ~108.0 |

| C-5' (Pyrazole) | ~130.0 |

For derivatives of this compound that are substituted with fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts in ¹⁹F NMR are very responsive to changes in the electronic environment, making it an excellent probe for confirming substitution patterns and studying electronic effects within the molecule.

In fluorinated pyrazole derivatives, the ¹⁹F chemical shifts and the coupling constants between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provide unambiguous evidence for the location of the fluorine substituent. For instance, the presence of a CHF₂ group on the pyrazole nitrogen would result in diastereotopic fluorine signals if the molecule contains another stereogenic center, a phenomenon known as anisochrony.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental formula. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₆N₄. HRMS would be used to confirm this by matching the experimentally measured exact mass to the theoretically calculated mass. For example, HRMS analysis of a related compound, 2-(pyridin-2-yl)naphthalene-1,3-dicarbonitrile (C₁₇H₉N₃), showed a measured m/z of 255.0803, which was in close agreement with the calculated value of 255.0796 for the molecular ion [M]⁺. rsc.org A similar level of accuracy would be expected for the target compound.

| Formula | Ion Type | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₉H₆N₄ | [M+H]⁺ | 171.0665 | ~171.0665 ± 0.0005 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of synthesized compounds.

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for probing the molecular vibrations of this compound and its derivatives. This technique provides valuable insights into the compound's functional groups and bonding arrangements.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The characteristic vibrational frequencies of the pyrazole and isonicotinonitrile moieties are of particular interest. For instance, the C≡N stretching vibration of the nitrile group typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and pyridine rings are observed in the 1400-1650 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are found at higher wavenumbers, generally above 3000 cm⁻¹.

Detailed assignments of the observed FT-IR bands can be supported by theoretical calculations, which help to correlate the experimental frequencies with specific vibrational modes of the molecule.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=N Stretch (Ring) | 1650 - 1550 | Medium to Strong |

| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a precise picture of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of this compound Complexes

Single-crystal X-ray diffraction is an indispensable technique for determining the precise molecular structure of coordination complexes formed between this compound and various metal ions. In these complexes, the compound typically acts as a ligand, coordinating to the metal center through the nitrogen atoms of the pyrazole and/or pyridine rings.

These studies reveal critical details about the coordination geometry around the metal ion, which can be, for example, tetrahedral, square planar, or octahedral. The analysis also provides exact measurements of metal-ligand bond lengths and the angles between different parts of the complex. Furthermore, crystallographic data illuminates the nature and extent of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the packing of the molecules in the crystal lattice. This information is vital for understanding the supramolecular chemistry of these complexes.

Table 2: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.0 |

| Z | 4 |

| R-factor | 0.045 |

Powder X-ray Diffraction Analysis of Polymorphic Forms

Powder X-ray Diffraction (PXRD) is a key analytical technique for the investigation of crystalline materials, including the potential polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical properties of a compound.

PXRD patterns, which are unique for each crystalline phase, act as a "fingerprint" for identifying different polymorphs. By analyzing the positions and intensities of the diffraction peaks, researchers can distinguish between various crystalline forms and monitor phase transitions that may occur under different conditions, such as changes in temperature or pressure. This technique is also crucial for quality control in the synthesis of the compound, ensuring the purity of the desired crystalline phase.

Table 3: Simulated Powder X-ray Diffraction Data for a Polymorphic Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

| 28.1 | 3.17 | 30 |

Computational and Theoretical Chemistry Investigations of 2 1h Pyrazol 1 Yl Isonicotinonitrile

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, providing a framework to understand the distribution of electrons within a molecule and, consequently, its chemical properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules. nih.govnih.gov This approach is based on the principle that the energy of a molecule in its ground state is a functional of the electron density. DFT calculations can accurately predict a variety of ground state properties for molecules like 2-(1H-pyrazol-1-yl)isonicotinonitrile, including its optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and polarizability. researchgate.net

For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their stability and reactivity. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. While specific DFT studies focused solely on this compound are not extensively detailed in the available literature, the methodologies applied to similar pyrazole-containing compounds provide a clear blueprint for such investigations. These studies typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. iaea.org The optimized geometry from these calculations provides a foundational understanding of the molecule's three-dimensional structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability. bldpharm.com

The HOMO-LUMO gap can be calculated using DFT and provides insights into the electronic absorption properties of the molecule, which can be correlated with experimental UV-Vis spectroscopy. iu.edu.sa For pyrazole derivatives, the nature and position of substituents can significantly influence the energies of the frontier orbitals and thus modulate their reactivity and biological activity.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: The following data is illustrative for a generic pyrazole derivative and not specific to this compound, as specific literature values were not found.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be derived. These global reactivity descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): This is a measure of an atom or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This descriptor is related to the escaping tendency of electrons from an equilibrium system. It can be approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to a harder molecule, which is less reactive.

Chemical Softness (S): Softness is the reciprocal of hardness and indicates a molecule's polarizability. Soft molecules are more reactive.

Table 2: Illustrative Molecular Reactivity Indices (Note: The following data is illustrative for a generic pyrazole derivative and not specific to this compound, as specific literature values were not found.)

| Reactivity Index | Definition | Illustrative Value |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO)/2 | -4.0 eV |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | 2.5 eV |

| Chemical Softness (S) | S = 1/η | 0.4 eV-1 |

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in solution. researchgate.netmdpi.com

For a molecule like this compound, which has rotational freedom around the bond connecting the pyrazole and pyridine (B92270) rings, MD simulations can reveal the preferred conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target, as its conformation can significantly impact its binding affinity. nih.gov Simulations can be performed in a vacuum or, more realistically, in the presence of solvent molecules to mimic physiological conditions. The stability of different conformations and the interactions with the solvent can be analyzed to provide a comprehensive picture of the molecule's dynamic nature. nih.gov

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netacs.org Quantum chemical descriptors, derived from computational chemistry methods, play a crucial role in modern QSAR modeling. nih.gov These descriptors can quantify various aspects of a molecule's electronic and steric properties that are believed to be important for its interaction with a biological target.

For pyrazole derivatives, which are known to exhibit a wide range of biological activities, QSAR studies can help in identifying the key molecular features responsible for their therapeutic effects. nih.govshd-pub.org.rs Descriptors such as HOMO-LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential can be used as independent variables in a QSAR model to predict the biological activity of new, unsynthesized compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest predicted potency. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.gov

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. asrjetsjournal.orgnih.govmdpi.com The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. iu.edu.sa

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. This can be an invaluable tool for structural elucidation, especially for complex molecules where experimental spectral assignment can be challenging. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. iaea.org

Coordination Chemistry and Metal Complexation of 2 1h Pyrazol 1 Yl Isonicotinonitrile Ligands

Ligand Design Principles for 2-(1H-Pyrazol-1-yl)isonicotinonitrile and its Analogues

The design of these ligands is centered on modulating their interaction with metal ions to achieve specific structural and electronic properties in the resulting complexes. Key to this is the control over their binding characteristics and the electronic environment they create around the metal center.

Ligands derived from the 2-(1H-pyrazol-1-yl)pyridine scaffold typically function as bidentate N,N'-donors. Coordination occurs through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. This chelation forms a stable five-membered ring with the metal center.

In the case of this compound, the primary binding sites are the pyridyl nitrogen and the N2 atom of the pyrazole ring. The nitrile group (-CN) in the 4-position of the pyridine ring generally does not participate directly in the primary coordination to a single metal center in mononuclear complexes but can act as a bridging unit in polynuclear structures or influence the electronic properties of the ligand.

Analogues such as 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) are designed as tridentate ligands, forming pincer-like complexes with metal ions. nih.govnih.gov This tridentate coordination is crucial for creating the pseudo-octahedral geometry often required for phenomena like spin-crossover in iron(II) complexes. The pyrazole units can also deprotonate to form pyrazolate bridges, leading to the formation of dinuclear or polynuclear complexes, particularly with metals like copper(II). nih.gov

The coordination properties of this compound and its analogues can be finely tuned by introducing various substituents on either the pyridine or pyrazole rings. These modifications influence both the steric hindrance around the metal center and the ligand field strength.

Electronic Tuning : Placing electron-withdrawing groups (like the -CN in isonicotinonitrile or -COOEt) or electron-donating groups (like amino groups) on the pyridine ring alters the π-acceptor ability of the ligand. nih.govnsf.gov This directly impacts the ligand field splitting energy (Δo) in the resulting metal complex. A stronger ligand field, often promoted by better π-acceptor ligands, is a critical factor for stabilizing the low-spin state in iron(II) complexes, which is a prerequisite for observing spin-crossover (SCO) behavior. nih.govnih.gov For example, the introduction of a carboxylic acid group has been used to create complexes suitable for deposition on surfaces. figshare.com

Steric Tuning : The introduction of bulky substituents on the pyrazole rings (e.g., methyl or phenyl groups) can create steric crowding. This can influence the geometry of the complex, affect the metal-ligand bond lengths, and impact intermolecular interactions such as crystal packing. These steric effects can play a significant role in the cooperativity of spin transitions in the solid state. mdpi.com The choice of substituents can therefore dictate whether a spin transition is gradual or abrupt and whether it exhibits thermal hysteresis.

Formation and Characterization of Metal Complexes

The versatile nature of the this compound framework allows for the synthesis of complexes with a wide range of transition metals.

Iron(II) complexes of pyrazolyl-pyridine ligands are typically synthesized by reacting an iron(II) salt, such as Fe(H₂O)₆₂, FeCl₂, or Fe(H₂O)₆₂, with a stoichiometric amount of the ligand in a suitable solvent like methanol, ethanol, or acetonitrile (B52724). figshare.comnih.gov The reaction is often carried out at room temperature or with gentle heating. The resulting complexes can be precipitated by the addition of a counter-ion or slow evaporation of the solvent.

For example, the tris-ligand complex Fe(ppCOOH)₃₂ was synthesized using 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH), a close analogue. figshare.com Characterization of these paramagnetic high-spin or diamagnetic low-spin iron(II) complexes involves a suite of techniques:

Single-Crystal X-ray Diffraction : Provides definitive structural information, including Fe-N bond lengths, which are characteristically shorter in the low-spin state (≈ 1.96 Å) compared to the high-spin state (≈ 2.18 Å). mdpi.com

Magnetic Susceptibility Measurements : Used to probe the spin state of the iron center and to study temperature-dependent spin transitions.

Mössbauer Spectroscopy : Distinguishes between high-spin and low-spin Fe(II) states based on isomer shift and quadrupole splitting parameters.

UV-Vis Spectroscopy : Monitors the metal-to-ligand charge-transfer (MLCT) bands, which are sensitive to the spin state of the iron center. figshare.com

NMR Spectroscopy : While challenging for paramagnetic species, it can provide insights into the solution-state structure. nih.gov

The this compound ligand and its analogues readily form complexes with other d-block metals. The synthetic routes are generally similar to those for iron(II), involving the reaction of the ligand with a suitable metal salt.

Ruthenium : Ruthenium complexes are of interest for their photochemical and electrochemical properties. Synthesis often involves precursors like [Ru(DMSO)₄Cl₂].

Nickel(II) : Ni(II) complexes with pyrazole-based ligands have been synthesized and characterized. researchgate.netresearchgate.net Depending on the ligand and reaction conditions, geometries such as square planar or tetrahedral can be achieved. researchgate.netresearchgate.net For instance, reacting 3,5-dimethyl-1-thiocarboxamidepyrazole with Ni(II) salts yields a trans-square planar Ni(L)₂ complex. researchgate.net

Copper(II) and Copper(I) : Copper complexes have been extensively studied. Cu(II) can form mononuclear complexes or, through deprotonation of the pyrazole N-H, bridged dinuclear or polynuclear structures. nih.gov Cu(I) has been shown to form tetranuclear adducts with pyrazolate and diimine ligands. nih.gov

Zinc(II) : Due to its d¹⁰ configuration, Zn(II) forms diamagnetic complexes that are useful as structural models for other divalent metal ions. It readily forms complexes with pyrazole-containing ligands. ias.ac.in

Silver(I) : Ag(I) complexes, often with linear or trigonal planar geometries, have been synthesized. Like copper(I), silver(I) can form polynuclear pyrazolate adducts. nih.govjscimedcentral.com

| Metal Ion | Typical Precursor | Solvent | Resulting Complex Example | Key Characteristics |

| Iron(II) | Fe(H₂O)₆₂ | Methanol/Acetonitrile | Fe(L)₃₂ | Octahedral, often exhibits SCO |

| Nickel(II) | NiSO₄·7H₂O | Ethanol | [Ni(L)₂] | Trans-square planar researchgate.net |

| Copper(II) | Cu(ClO₄)₂·6H₂O | Aqueous/Methanol | [Cu₂(L)₂(μ-pz)]²⁺ | Dinuclear with pyrazolate bridge nih.gov |

| Zinc(II) | Zn(ClO₄)₂·6H₂O | Aqueous | [Zn(L)(A)]⁺ | Forms ternary complexes ias.ac.in |

| Silver(I) | [Ag(pz)]₃ | THF/CH₂Cl₂ | [Ag₄(μ-pz)₄(L)₂] | Tetranuclear adduct nih.gov |

Table 1: Examples of Transition Metal Complexation with Pyrazolyl-Pyridine Type Ligands (L). Note: L represents a generic bidentate or tridentate pyrazolyl-pyridine ligand, and pz represents a bridging pyrazolate.

Spin-Crossover (SCO) Phenomena in Iron(II) Complexes of this compound Analogues

The most prominent feature of iron(II) complexes with N-donor ligands like this compound analogues is the spin-crossover (SCO) phenomenon. researchgate.net This involves a transition between a low-spin (LS, S=0) state and a high-spin (HS, S=2) state, which can be triggered by external stimuli like temperature, pressure, or light. nih.govresearchgate.net For an octahedral Fe(II) complex, the LS state has a (t₂g)⁶ configuration, while the HS state has a (t₂g)⁴(eg)² configuration.

The SCO behavior is highly sensitive to the ligand field strength. Ligands must create a field where the energy difference between the LS and HS states is comparable to thermal energy (kBT). The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) framework has proven particularly effective for facilitating SCO in iron(II) centers. nih.govnih.gov

Key characteristics of SCO in these complexes include:

Transition Temperature (T₁/₂) : The temperature at which the molar fractions of the HS and LS states are equal.

Abruptness : The transition can be gradual over a wide temperature range or abrupt and cooperative.

Hysteresis (ΔT) : In some cases, the transition temperatures upon cooling (T₁/₂↓) and heating (T₁/₂↑) are different, leading to a thermal hysteresis loop. This bistability is crucial for potential applications in molecular switches and data storage. nih.gov

Research has shown that subtle modifications to the ligand structure can dramatically alter the SCO properties. For instance, in the Fe(bpp-COOEt)₂₂ system, large structural reorganizations, including conformational switching of the ethyl group, were found to mediate a wide and stable thermal hysteresis loop (ΔT₁/₂ = 62 K). nih.gov The choice of counter-anion and the presence of solvent molecules in the crystal lattice also play a critical role in modulating the intermolecular interactions that govern the cooperativity and nature of the spin transition. nih.gov

| Complex | T₁/₂ (K) | Hysteresis (ΔT, K) | Nature of Transition | Reference |

| Fe(bpp-COOEt)₂₂·CH₃NO₂ | 288 | 62 | Abrupt, Hysteretic | nih.gov |

| Fe(bpp-COOEt)₂₂ | 331 | 43 | Abrupt, Hysteretic | nih.gov |

| Fe(HC(pz)₃)₂₂ | ~385 | 10 | Abrupt, Hysteretic | mdpi.com |

| Complex 1 (functionalized bpp) | 254 | - | Gradual | nih.gov |

Table 2: Spin-Crossover (SCO) Properties of Selected Iron(II) Complexes with Pyrazolyl-Containing Ligands.

Thermal Spin-State Switching and Hysteresis

Iron(II) complexes incorporating derivatives of the this compound ligand scaffold are prime candidates for exhibiting thermally induced spin-crossover (SCO). This phenomenon involves a transition between a low-spin (LS, S=0) ground state, stable at lower temperatures, and a high-spin (HS, S=2) state, which becomes populated at elevated temperatures. The transition is driven by entropy and can be gradual, abrupt, or exhibit steps.

A key feature of solid-state SCO materials is the potential for thermal hysteresis, a form of molecular bistability where the spin-state of the material depends on its thermal history. The transition temperatures upon cooling (T1/2↓) and warming (T1/2↑) are different, defining a temperature range (ΔT = T1/2↑ - T1/2↓) within which the material can exist in either the LS or HS state. This bistability is crucial for potential applications in molecular switches and data storage.

For instance, the iron(II) complex of a related ligand, 4-methyl-2,6-di(pyrazol-1-yl)pyridine, demonstrates how subtle changes to the bpp framework influence hysteresis. The perchlorate (B79767) salt, Fe(4-Me-bpp)22, exhibits an abrupt and hysteretic spin transition with an 18 K wide thermal hysteresis loop, which is considered unusually wide for this class of compounds. beilstein-journals.org This significant hysteresis is often linked to a substantial structural reorganization within the crystal lattice accompanying the spin transition. researchgate.net In many iron(II)-bpp complexes, hysteretic SCO is attributed to factors like the "terpyridine-embrace" packing motif in the crystal lattice. researchgate.net

The cooperativity of the spin transition, which dictates its abruptness and the width of the hysteresis loop, is highly sensitive to intermolecular interactions. Strong interactions between the complex cations, often mediated by counter-anions and solvent molecules, propagate the spin-state change throughout the crystal lattice, leading to sharp, hysteretic transitions. Large structural reorganizations during the spin change create an energy barrier, which is a prerequisite for wide hysteresis loops. researchgate.net

| Compound | T1/2↓ (K) | T1/2↑ (K) | Hysteresis Width (ΔT, K) | Reference |

| Fe(4-Me-bpp)22 | 204 | 209 | 5 | beilstein-journals.org |

| Fe(4-Me-bpp)22 | 175 | 193 | 18 | beilstein-journals.org |

| Fe(bpp-COOEt)22·CH3NO2 | ~257 | ~319 | 62 | acs.org |

This table presents data for closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) complexes to illustrate typical thermal spin-state switching and hysteresis properties.

Polymorphism and Lattice Effects on SCO Behavior

Polymorphism, the ability of a compound to crystallize in different crystal structures, and the inclusion of lattice solvent molecules are critical factors that profoundly influence the spin-crossover behavior of this compound-type complexes. Different polymorphs or solvatomorphs of the same complex can exhibit dramatically different magnetic properties, ranging from complete, abrupt SCO to gradual transitions, or even remaining trapped in one spin state. dntb.gov.ua

This sensitivity arises because the crystal lattice environment dictates the degree of cooperativity between neighboring SCO centers. Intermolecular interactions, such as hydrogen bonding and π-π stacking, are highly dependent on the specific crystal packing. These interactions can either facilitate or hinder the structural changes required for the spin transition.

A study on two solvent polymorphs of an iron(II) complex with a 4-(2-bromoethyn-1-yl)-2,6-bis(pyrazol-1-yl)pyridine ligand highlights this effect. dntb.gov.ua One polymorph, containing one acetonitrile molecule per complex, shows a spin transition above 293 K. In contrast, a second polymorph with two acetonitrile molecules undergoes the transition at a much lower temperature of 237 K. Furthermore, after the removal of the solvent molecules, the desolvated materials also show distinct magnetic behaviors: one exhibits a hysteretic SCO centered at 342 K, while the other remains in the high-spin state across the entire temperature range. dntb.gov.ua

These findings underscore that the presence, number, and arrangement of solvent molecules and counter-ions within the crystal lattice are not merely passive components. They actively participate in a complex network of intermolecular interactions that can tune the ligand field strength around the iron(II) center and modulate the cooperativity of the spin transition. dntb.gov.uadntb.gov.ua The loss or exchange of these guest molecules can lead to significant and sometimes reversible changes in the magnetic properties of the material. dntb.gov.ua

Influence of Ligand Substituents on SCO Thermodynamics and Kinetics

The thermodynamic and kinetic parameters of spin-crossover in iron(II) complexes of this compound and its analogues are highly sensitive to the nature of substituents on the ligand framework. Modifications, particularly at the 4-position of the pyridine ring or on the pyrazole rings, can exert significant electronic and steric effects that alter the relative stabilities of the LS and HS states.

Electronic Effects: The electronic influence of substituents is a key tool for tuning the SCO transition temperature (T1/2). Electron-withdrawing groups, such as the cyano group in isonicotinonitrile, attached to the 4-position of the pyridine ring generally stabilize the LS state. nih.gov This stabilization arises from the inductive withdrawal of electron density, which enhances the Fe(II) → ligand π-backbonding, thereby increasing the ligand field splitting energy (Δ). nih.gov A larger Δ makes the transition to the HS state less favorable, resulting in a higher T1/2. Conversely, electron-donating substituents decrease Δ and lower T1/2. nih.govresearchgate.net

Steric and Conformational Effects: Steric hindrance near the metal coordination sphere typically favors the HS state due to the longer metal-ligand bonds associated with it. Beyond simple steric bulk, the conformation of a substituent can also play a crucial role. For example, in a series of iron(II) complexes with 4-alkylsulfanyl-2,6-di{pyrazol-1-yl}pyridine ligands, the T1/2 in solution was found to depend strongly on the conformation of the alkylsulfanyl group. researchgate.net DFT calculations revealed that smaller alkylthio groups adopt a conformation co-planar with the pyridine ring, whereas the bulkier tert-butyl-sulfanyl group is oriented perpendicularly. researchgate.net This conformational difference perturbs the ligand field strength and significantly shifts the spin equilibrium temperature. researchgate.net These findings demonstrate that even substituents not directly adjacent to the coordination site can have a profound impact on the spin-state thermodynamics.

The kinetics of the spin transition, particularly the relaxation rate from a light-induced metastable HS state (see LIESST, section 5.3.5), are also influenced by these factors. The energy barrier between the HS and LS states, which governs the relaxation kinetics, is related to the structural reorganization required for the transition. Ligand substituents that promote large structural changes between the two spin states can lead to slower relaxation kinetics and increased thermal hysteresis. nih.gov

Jahn-Teller Distortions and Coordination Geometry Perturbations

For [Fe(bpp)2]2+-type complexes, this typically manifests as a pronounced angular distortion from the idealized D2d symmetry. researchgate.netresearchgate.net This distortion has two main components:

A reduction of the trans-Npyridyl–Fe–Npyridyl angle (φ) from the ideal 180°.

A canting of the two planar tridentate ligands relative to each other, so the dihedral angle between them (θ) deviates from 90°. researchgate.net

The magnitude of this Jahn-Teller distortion can be significant and is influenced by the electronic nature of the ligand substituents. Electron-donating groups on the pyridine ring can favor a more distorted geometry. researchgate.net This distortion is a key feature of the HS state and must be overcome during the transition to the more symmetric, less distorted LS state. researchgate.netacs.org

The structural reorganization from the Jahn-Teller-distorted HS geometry to the nearly octahedral LS geometry contributes significantly to the cooperativity and hysteresis of the spin transition. researchgate.netacs.org A large geometric change between the two spin states creates a significant lattice strain and an activation energy barrier, which can lead to wide thermal hysteresis loops. researchgate.net Therefore, while a very pronounced distortion was initially thought to inhibit SCO, it is now understood that a significant but surmountable distortion can actually promote the cooperativity that is desirable for switchable materials. beilstein-journals.orgwhiterose.ac.uk

| Parameter | Description | Ideal D2d Value | Observed HS Value (Example) | Reference |

| φ | trans-Npyridyl–Fe–Npyridyl angle | 180° | 158.45° | acs.org |

| θ | Dihedral angle between the planes of the two ligands | 90° | < 90° | researchgate.net |

| Fe-Npyridyl (Å) | Iron to pyridine nitrogen bond length | - | ~2.20 | researchgate.net |

| Fe-Npyrazolyl (Å) | Iron to pyrazole nitrogen bond length | - | ~2.17 | researchgate.net |

This table provides a general comparison of coordination geometry parameters in an idealized vs. a typical Jahn-Teller distorted high-spin [Fe(bpp)2]2+-type complex.

Light-Induced Excited Spin-State Trapping (LIESST) and Related Photomagnetic Properties

In addition to thermal switching, many iron(II) SCO complexes based on the 2,6-bis(pyrazol-1-yl)pyridine scaffold exhibit photomagnetic effects, most notably Light-Induced Excited Spin-State Trapping (LIESST). researchgate.net This phenomenon allows the spin state of the material to be switched with light at low temperatures.

The LIESST effect is typically observed in compounds that are in the LS state at low temperatures. Irradiation with light of a specific wavelength (often in the green part of the spectrum, corresponding to the 1A1g → 1T1g d-d transition) can excite the complex to the HS state. At sufficiently low temperatures, the thermal relaxation back to the LS ground state is kinetically hindered, and the complex becomes trapped in a metastable HS state. This light-induced HS state has magnetic properties identical to the thermally populated HS state and can persist for a long time. The metastable state can be erased by warming the sample above a characteristic temperature, T(LIESST), at which point the complex relaxes back to the stable LS state.

The efficiency of the LIESST effect and the stability of the trapped HS state are linked to the structural reorganization between the LS and HS states. A larger structural change upon spin conversion generally leads to a higher activation barrier for HS→LS relaxation, resulting in a higher T(LIESST) value. For example, the Fe(4-Me-bpp)22 complex, which displays a wide thermal hysteresis due to significant structural changes, also exhibits an unusually high T(LIESST) of 112 K. beilstein-journals.orgrsc.org An iron(II) complex with a carboxylate-functionalized bpp ligand was also found to have a T(LIESST) of 60 K.

The existence of the LIESST effect in these systems opens up the possibility of optical switching in addition to thermal switching, making them multifunctional materials.

Catalytic Applications of this compound Metal Complexes

While the magnetic properties of metal complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) type ligands have been extensively studied, their application in catalysis is also a growing area of interest. The robust tridentate coordination and the ease of functionalization make these ligands attractive scaffolds for creating stable and electronically tunable catalytic centers. The isonicotinonitrile derivative, with its strong electron-withdrawing cyano group, can significantly influence the electronic properties and thus the reactivity of the coordinated metal center.

Homogeneous Catalysis

Complexes of bpp and related pyrazolyl-pyridine ligands have shown activity in a variety of homogeneous catalytic reactions. The specific application often depends on the choice of the metal center.

Oxidation Catalysis: Copper complexes featuring pyrazole-based ligands have been investigated for their ability to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. The catalytic activity in such systems is found to be dependent on the ligand structure, the counter-ion, and the solvent.

Carbon-Carbon Coupling Reactions: Palladium complexes are workhorses in C-C coupling catalysis. While specific studies on this compound complexes are not prominent, the broader family of pyrazolyl-pyridine ligands has been employed in palladium-catalyzed reactions. researchgate.net The electronic tuning afforded by substituents on the pyridine ring is crucial for modulating the activity and selectivity of the catalyst in reactions like Suzuki-Miyaura or Heck couplings. beilstein-journals.orgrsc.org

Hydrogenation/Dehydrogenation Reactions: Ruthenium and iridium complexes with pyrazolyl-pyridine ligands have been explored for transfer hydrogenation of ketones and for the dehydrogenation of formic acid. researchgate.netresearchgate.net In these systems, the ligand is not merely a spectator but can participate in the catalytic cycle, for instance, through proton transfer involving protic pyrazole units. researchgate.net

While the catalytic potential of metal complexes with the specific this compound ligand is yet to be fully explored, the extensive research on related bpp systems provides a strong indication of their promise in homogeneous catalysis. The electron-withdrawing nature of the isonicotinonitrile group would be expected to make the metal center more electrophilic, which could be beneficial for certain catalytic transformations.

Mechanistic Studies of Catalytic Transformations

One of the well-studied catalytic applications for copper complexes with pyrazole-containing ligands is the biomimetic oxidation of catechols to o-quinones. This reaction serves as a model for the activity of catechol oxidase, a copper-containing enzyme. The catalytic activity of in situ-formed complexes of various pyrazole-based ligands with copper(II) salts has been investigated, revealing key mechanistic features.

The general reaction for the copper-catalyzed oxidation of catechol to o-quinone is depicted below:

Scheme 1. Copper-Catalyzed Oxidation of Catechol to o-Quinone2 Catechol + O₂ --(Cu-L Catalyst)--> 2 o-Quinone + 2 H₂O

Studies on pyrazole derivatives, such as those synthesized by the condensation of (1H-pyrazol-1-yl)methanol with primary amines, have shown that their in situ formed copper(II) complexes are effective catalysts for this transformation. mdpi.comjocpr.com The catalytic efficiency is influenced by several factors, including the structure of the ligand, the nature of the copper salt's counter-ion, the ligand-to-metal ratio, and the solvent. mdpi.comnih.gov

Kinetic investigations of these catalytic oxidations often follow the Michaelis-Menten model, which is characteristic of enzyme kinetics. jocpr.com This involves monitoring the initial reaction rates at varying substrate (catechol) concentrations. The kinetic parameters, namely the maximum reaction rate (Vmax) and the Michaelis constant (Km), can be determined from this analysis. Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the catalyst for the substrate.

For instance, in a study of copper(II) complexes formed in situ with N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (a ligand analogous to the subject compound), the catalytic activity in the oxidation of catechol was found to be dependent on the copper(II) salt used. mdpi.com The reaction rates varied significantly with different copper precursors, highlighting the role of the counter-ion in the catalytic cycle. mdpi.com It is suggested that weakly coordinating anions like acetate (B1210297) facilitate the coordination of the ligand and substrate to the copper center, thereby enhancing the catalytic activity. researchgate.net

The proposed general mechanism for the catecholase activity of these copper-pyrazole complexes involves the formation of a ternary complex between the copper(II)-ligand catalyst, the catechol substrate, and molecular oxygen. Within this complex, an intramolecular electron transfer occurs from the catecholate to the copper(II) center, followed by the oxidation of the substrate to o-quinone and the reduction of copper(II) to copper(I). The reduced catalyst is then re-oxidized by molecular oxygen to complete the catalytic cycle.

The following interactive data tables summarize the kinetic data for the oxidation of catechol catalyzed by in situ-formed copper(II) complexes with analogous pyrazole-based ligands.

Table 1: Reaction Rates for Catechol Oxidation with Different Copper(II) Salts and a Pyrazole-Based Ligand (L2) in a 1:1 Ligand-to-Metal Ratio in Methanol mdpi.com

| Copper(II) Salt | Reaction Rate (µmol L⁻¹ min⁻¹) |

| Cu(CH₃COO)₂ | 14.115 |

| CuSO₄ | 12.500 |

| CuCl₂ | 1.875 |

| Cu(NO₃)₂ | 10.208 |

L2 = N-((1H-pyrazol-1-yl)methyl)-4-methylaniline

Table 2: Kinetic Parameters for Catechol Oxidation Catalyzed by a Copper(II) Acetate Complex with a Pyrazole-Based Ligand (L2) in Methanol mdpi.com

| Parameter | Value |

| Vmax (µmol L⁻¹ min⁻¹) | 41.67 |

| Km (mol L⁻¹) | 0.02 |

L2 = N-((1H-pyrazol-1-yl)methyl)-4-methylaniline

These findings from related systems suggest that metal complexes of this compound would likely exhibit catalytic activity in similar oxidation reactions. Mechanistic studies would be expected to reveal a comparable dependence on the choice of metal, counter-ion, and solvent. Further research, including detailed kinetic analysis, spectroscopic identification of intermediates, and computational studies using methods like Density Functional Theory (DFT), would be necessary to fully elucidate the specific catalytic pathways for complexes of this compound. rsc.orgrsc.org

Advanced Research Applications in Materials Science Utilizing 2 1h Pyrazol 1 Yl Isonicotinonitrile Derivatives

Molecular Switches and Memory Elements Based on Spin-Crossover Phenomena

Coordination complexes featuring 2-(1H-pyrazol-1-yl)isonicotinonitrile and its derivatives, especially with iron(II), are a significant class of switchable molecular materials due to the spin-crossover (SCO) phenomenon. nih.govnih.gov SCO involves a reversible switching of the metal center's electronic spin state between a low-spin (LS) and a high-spin (HS) configuration, which can be triggered by external stimuli like temperature, light, or pressure. nih.govmdpi.com This bistability is fundamental to their potential use in molecular-level memory and switching devices. nih.govnih.gov

The ligand field strength provided by bpp-type ligands to an iron(II) center is moderate, which facilitates the SCO transition. nih.gov The synthetic flexibility of the ligand framework allows for the introduction of various functional groups, which can influence the transition temperature, cooperativity, and hysteresis of the SCO event. nih.gov For instance, complexes with asymmetrically substituted bpp ligands have demonstrated a range of thermal spin-transition behaviors, from gradual to abrupt and hysteretic. nih.gov

Research has focused on supramolecular iron(II) complexes that incorporate functional groups designed to anchor the molecule to metallic electrodes, paving the way for studying spin-state switching at the single-molecule level. nih.govnih.gov In one such study, density functional theory (DFT) calculations revealed that spin-state switching could be induced by mechanically stretching a molecular junction composed of an iron(II) complex and gold electrodes. nih.govnih.govacs.org The stretching alters the Fe-N ligand distance, which in turn modifies the crystal field splitting and changes the ground spin state. nih.gov

The magnetic properties of these complexes are highly dependent on their specific composition. For example, an iron(II) complex with a 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine ligand showed a gradual spin-state transition with a T₁/₂ of 254 K. nih.gov A related complex exhibited a more complex, stepwise SCO behavior with transition midpoints at 313 K and 321 K, followed by an abrupt transition. nih.govacs.org The presence of thermal hysteresis in some systems, such as the approximately 16 K hysteresis observed for Fe(bpp)₂₂ near 180 K, is a key characteristic for the development of memory elements. mdpi.com

| Complex/Ligand | Transition Temperature (T₁/₂) | Hysteresis (ΔT) | SCO Characteristics | Reference |

|---|---|---|---|---|

| Fe(bpp)₂₂ | ~180 K | ~16 K | Thermal SCO | mdpi.com |

| Complex with 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) | 254 K | Not specified | Gradual spin-state switching | nih.gov |

| Complex with 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2) | 313 K and 321 K (stepwise) | Not specified | Stepwise SCO followed by an abrupt transition | nih.govacs.org |

| [Fe(LBr)₂][BF₄]₂ (LBr = 2-(pyrazol-1-yl)-6-(4-bromopyrazol-1-yl)pyridine) | Not specified | Present | Abrupt and hysteretic transition | nih.gov |

Photoactive Materials and Photonic Devices

The unique electronic structure of this compound derivatives makes them valuable components in the construction of photoactive materials. Their metal complexes, particularly with transition metals like ruthenium(II), copper(I), zinc(II), and cadmium(II), exhibit interesting photophysical properties, including luminescence, which can be harnessed for applications in photonic devices and photovoltaics. mdpi.comnih.govnih.gov

Ruthenium(II) complexes with bpp ligands have been investigated for their potential in luminescent applications. mdpi.com The coordination of the tridentate bpp ligand to a Ru(II) center creates a distorted octahedral geometry, and the resulting complex can display quasi-reversible redox processes, a key feature for applications in optoelectronics. mdpi.com Similarly, copper(I) complexes containing pyridine-pyrazole ligands have been shown to be effective photoluminescent materials. nih.gov The photophysical behavior of these copper(I) complexes is significantly influenced by the steric effects and rigidity of ancillary ligands, such as phosphines. For example, a copper(I) complex incorporating a bulky and rigid Xantphos ligand achieved a high photoluminescence quantum yield (QY) of 78%. nih.gov

The photophysical properties of these materials can be tuned by modifying the ligand structure or the metal center. tum.de For instance, in a series of Zn(II) and Cd(II) complexes, the introduction of different π-functional groups led to variations in their absorption and emission spectra. nih.gov The coordination environment and supramolecular assembly, influenced by factors like π-π stacking and hydrogen bonding, also play a crucial role in the observed photophysical properties. nih.gov Aggregation effects in solution can cause significant shifts in the absorption spectra of these complexes. nih.gov

| Complex | Metal Center | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| [Ru(bpp)(DMSO)Cl₂] | Ru(II) | Distorted octahedral geometry, quasi-reversible redox processes | Photovoltaics, Luminescent materials | mdpi.com |

| [Cu(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)(Xantphos)] | Cu(I) | High photoluminescence quantum yield (78%) | Light-emitting devices | nih.gov |

| [Zn(µ-Pip)(Pip)(4-Acpy)₂]₂ | Zn(II) | Paddle-wheel like structure, π-π stacking interactions | Photoactive materials | nih.gov |

| [Cd(µ-Pip)(Pip)(Isn)₂]₂·MeOH | Cd(II) | Dimeric structure, heptacoordinated metal center | Photoactive materials | nih.gov |

Self-Assembly and Supramolecular Architectures

The ability of this compound and its derivatives to act as tectons (building blocks) for the programmed self-assembly of complex supramolecular architectures is a cornerstone of their use in materials science. nih.gov Through coordination with metal ions, these ligands can form discrete molecular assemblies, coordination polymers, and intricate networks. beilstein-journals.orgnih.gov The final topology of these architectures is directed by a combination of factors including the coordination geometry of the metal ion, the structure of the ligand, and the influence of non-covalent interactions such as hydrogen bonding, anion-π, and π-π stacking. mdpi.com

Coordination-driven self-assembly has been used to construct a wide variety of structures, from one-dimensional (1D) chains to complex three-dimensional (3D) nano-cages. nih.govrsc.org The selection of the metal ion and the specific geometry of the pyridyl-pyrazole ligand are crucial in determining the outcome of the assembly process. nih.gov For example, using a pyrazole-3,5-dicarboxylic acid ligand with copper(II) salts and a flexible dipyridyl co-ligand resulted in the formation of 3D porous coordination frameworks whose structures were dependent on the counter-anion present during synthesis. rsc.org

Non-covalent interactions are fundamental to stabilizing these extended structures. mdpi.com In certain crystal structures, hydrogen bonds between ligands on adjacent building blocks are the primary driving force for the assembly, creating predictable topologies. nih.gov In other cases, π-stacking interactions and weaker C-H···π contacts are crucial in forming layered architectures. mdpi.comresearchgate.net The interplay of these forces allows for a high degree of control over the resulting material's structure and, consequently, its properties.

| Ligand(s) | Metal Ion(s) | Key Interactions | Resulting Architecture | Reference |

|---|---|---|---|---|

| 2(1H)-pyrazinone, 4(3H)-pyrimidinone | Cd(II) | N-H···O hydrogen bonds | 1D coordination polymers | nih.gov |

| pyrazole-3,5-dicarboxylic acid, 1,2-di(4-pyridyl)ethylene | Cu(II) | Coordination bonds, anion-templating | 3D porous cationic frameworks | rsc.org |

| 4-dimethylaminopyridine, Isophthalate | Ni(II) | Anion-π, π-π, C-H···π | Layered assembly | mdpi.com |

| 3,3′-di(pyrazinamoyl)-2,2′-bipyridine | Cu(II) | Coordination bonds, acetato and chloro bridges | 1D coordination polymer | rsc.org |

Functional Materials Design and Engineering

The rational design and engineering of functional materials based on this compound derivatives hinge on the principle that targeted modifications to the molecular structure can precisely control macroscopic properties. mdpi.commdpi.com The synthetic accessibility of the bpp ligand framework allows chemists to systematically alter its components to tune the electronic, magnetic, and photophysical characteristics of the resulting metal complexes. mdpi.comnih.gov

A primary strategy involves appending functional substituents to the ligand's pyridine (B92270) or pyrazole (B372694) rings. nih.gov Attaching redox-active units, extended aromatic systems, or groups capable of specific intermolecular interactions can impart multifunctionality to the material. For example, integrating bithiophene groups into a bpp ligand skeleton creates a pathway for anchoring SCO complexes into single-molecule junctions, merging spin-state switching with electronic conductivity. acs.org This approach highlights a key goal in the field: the development of materials where distinct physical properties (e.g., magnetism and conductivity) are coupled. mdpi.com

Crystal engineering principles are also vital, as the solid-state packing of molecules can dramatically influence their cooperative behavior, which is essential for properties like abrupt spin transitions. nih.gov While isomorphous crystal structures (having the same structure) can be obtained from different ligands, subtle differences in molecular disorder can lead to significant variations in SCO behavior, from gradual to hysteretic. nih.gov This demonstrates that control over both molecular structure and crystal packing is necessary to engineer materials with desired functionalities for applications in memory, sensing, and display technologies. mdpi.com

| Design Strategy | Structural Modification | Targeted Outcome/Function | Example Application | Reference |

|---|---|---|---|---|

| Tuning SCO Properties | Varying substituents on pyrazole rings (e.g., -Me, -F, -Br) | Control over spin transition temperature and cooperativity (gradual vs. abrupt) | Molecular switches, memory devices | nih.gov |

| Introducing Electronic Functionality | Appending bithiophene groups via an ethynyl spacer | Enable anchoring to electrodes for studying single-molecule conductance | Molecular electronics, spintronics | nih.govacs.org |

| Modifying Photophysical Properties | Incorporating bulky, rigid ancillary ligands (e.g., phosphines) with Cu(I) | Enhance photoluminescence quantum yield | Photonic devices, light-emitting materials | nih.gov |

| Controlling Supramolecular Assembly | Using ligands with specific hydrogen-bonding vectors (e.g., N-H···O) | Predictable formation of 1D, 2D, or 3D networks | Porous materials, crystal engineering | nih.gov |

Future Directions and Emerging Research Avenues for 2 1h Pyrazol 1 Yl Isonicotinonitrile

Development of Novel Synthetic Strategies

The future synthesis of 2-(1H-pyrazol-1-yl)isonicotinonitrile and its derivatives is poised to embrace modern synthetic methodologies that offer greater efficiency, sustainability, and access to a wider range of molecular diversity. While traditional synthetic routes have been established, emerging strategies are expected to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Future research will likely focus on the application of flow chemistry , a technique that offers precise control over reaction parameters, leading to improved yields and safety profiles. researchgate.netnih.gov Continuous-flow processes can enable the rapid synthesis of pyrazole (B372694) derivatives, significantly reducing reaction times compared to conventional batch methods. researchgate.netresearchgate.netacs.org

Microwave-assisted synthesis represents another promising avenue, known for its ability to accelerate reaction rates and often improve yields. otago.ac.nznih.govnih.gov This technique has been successfully applied to the synthesis of various pyrazole and pyridine (B92270) derivatives, suggesting its potential for the efficient production of this compound. otago.ac.nznih.govmdpi.com

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that minimize waste. nih.govmdpi.comrsc.org The exploration of one-pot multicomponent reactions will also be crucial, as they offer a streamlined approach to constructing complex molecules from simple precursors in a single step. mdpi.combohrium.commdpi.com

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and reduced reaction times. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, and cleaner reaction profiles. otago.ac.nznih.gov |

| Green Chemistry Approaches | Use of eco-friendly solvents, reduced waste generation, and development of catalytic methods. nih.govmdpi.com |

| Multicomponent Reactions | Increased efficiency, atom economy, and rapid access to diverse analogues. mdpi.commdpi.com |

Exploration of New Coordination Modes and Metal Centers

The nitrogen atoms in both the pyrazole and pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. While the coordination behavior of related pyrazolyl-pyridine ligands has been explored, future research on this specific molecule will likely uncover novel coordination modes and lead to the synthesis of complexes with a wide array of metal centers.

The ligand can act as a bidentate chelator , coordinating to a single metal center through the nitrogen atoms of both heterocyclic rings. nih.gov Furthermore, it possesses the potential to act as a bridging ligand , connecting two or more metal centers to form coordination polymers, helicates, or macrocycles. researchgate.net The presence of the nitrile group (-CN) on the pyridine ring introduces an additional potential coordination site, which could lead to more complex and interesting coordination behavior.